![molecular formula C4H9N5O2 B2752302 N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine CAS No. 338393-93-4](/img/structure/B2752302.png)
N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is an organic compound with the molecular formula C4H9N5O2 . It contains a methylamino group, which is a substituent group from methylamine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methylamino group attached to a nitroethenyl group, which is further attached to a guanidine group . The molecular weight of the compound is 159.15 .Its InChI code is 1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ .
科学的研究の応用
Mutagenic Effects and Mechanisms
Nitrosoguanidines such as MNNG have been recognized for their ability to alkylate DNA, particularly affecting guanine bases, which can lead to mutations. The study by Singer et al. (1968) highlighted that nitrosoguanidine can methylate guanine in the 7-position in polynucleotides, affecting the purines in DNA and leading to mutagenic effects on tobacco mosaic virus RNA and intact virus particles, illustrating its application in understanding mutation processes and genetic stability (Singer et al., 1968).
DNA Methylation and Repair
Another application is the study of DNA methylation and repair mechanisms. Lawley and Thatcher (1970) investigated the methylation of deoxyribonucleic acid in cultured mammalian cells by MNNG, demonstrating how cellular thiol concentrations influence the extent of methylation. This research provides insight into DNA repair processes and the impact of environmental mutagens on cellular DNA (Lawley & Thatcher, 1970).
Carcinogenesis Studies
Nitrosoguanidines have been used to induce cancers in experimental models, providing a tool for studying carcinogenesis. Jung et al. (2017) utilized MNNG to induce stomach cancer in vitro, comparing gene expression between normal and MNNG-treated stomach cells. This approach aids in understanding the genetic changes leading to cancer formation, offering a basis for developing therapeutic strategies (Jung et al., 2017).
Neuroblastoma Imaging Agents
In the context of neuroblastoma, a study by Hadrich et al. (1999) synthesized fluorescent compounds structurally related to the NET substrate MIBG, aiming to develop neuroblastoma imaging agents. This demonstrates the application of related guanidine compounds in creating diagnostic tools for cancer and understanding the role of neurotransmitter transporters in cancer cell biology (Hadrich et al., 1999).
Synthesis and Characterization of Guanidines
Research on the synthesis and characterization of functionalized guanidines, such as the work by Miller and Batey (2004), contributes to the development of new chemical entities. These studies provide foundational knowledge for designing drugs and understanding molecular interactions, demonstrating the broader chemical and pharmacological relevance of guanidine derivatives (Miller & Batey, 2004).
Safety and Hazards
“N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-[(E)-1-(methylamino)-2-nitroethenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2/c1-7-3(2-9(10)11)8-4(5)6/h2,7H,1H3,(H4,5,6,8)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSUBRUNJRFOX-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)
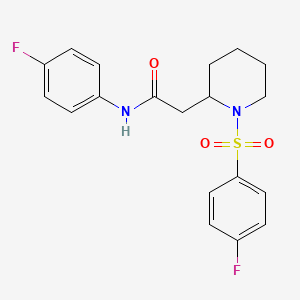

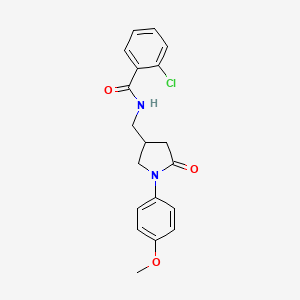
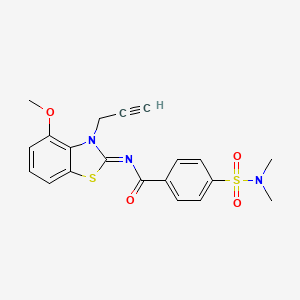
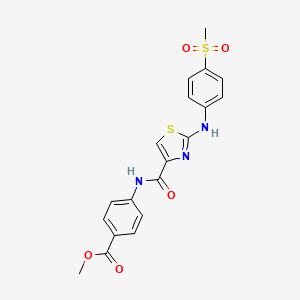
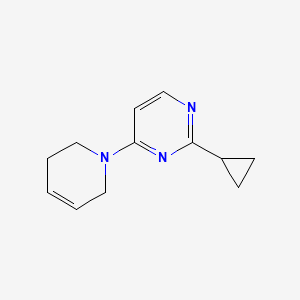
![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)
![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)